2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
Overview
Description
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide: is a chemical compound with the molecular formula C14H19BrO9 . It is a derivative of mannose, a simple sugar, and is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranosyl ring, as well as a bromine atom at the anomeric carbon. This compound is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Scientific Research Applications
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a glycosyl donor in the synthesis of complex carbohydrates and glycosides.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is a chemical compound that primarily targets biochemical reactions involving carbohydrates . It is used as an organic condensation reagent in chemistries such as N- and S- galactosylation reactions .
Mode of Action
This compound interacts with its targets by acting as a reagent in the synthesis of various biochemical compounds . It is involved in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbohydrate chemistry . It plays a crucial role in the synthesis of various saccharide fragments, influencing the downstream effects of these pathways.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role as a reagent in the synthesis of various biochemical compounds . The resulting compounds can have various effects depending on their specific structures and functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to light, moisture, and heat . Therefore, it should be stored under inert gas at a temperature below 0°C .
Biochemical Analysis
Biochemical Properties
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide plays a crucial role in biochemical reactions, primarily as a glycosyl donor in glycosylation processes. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This compound is also known to interact with proteins and other biomolecules involved in carbohydrate metabolism. The acetyl groups on the mannopyranosyl ring enhance its reactivity, making it an efficient donor in glycosylation reactions .
Cellular Effects
This compound influences various cellular processes, particularly those related to carbohydrate metabolism and cell signaling. It has been observed to affect cell function by modulating the activity of glycosyltransferases and other enzymes involved in glycosylation. This compound can impact cell signaling pathways by altering the glycosylation patterns of cell surface receptors and other signaling molecules. Additionally, it may influence gene expression and cellular metabolism by modifying the glycosylation status of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a glycosyl donor in glycosylation reactions. The bromide moiety acts as a leaving group, facilitating the transfer of the mannopyranosyl group to acceptor molecules. This process is often catalyzed by glycosyltransferases, which recognize the acetylated mannopyranosyl donor and facilitate its transfer to specific acceptor molecules. The acetyl groups on the mannopyranosyl ring enhance its reactivity, making it an efficient donor in these reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be sensitive to moisture and temperature, which can lead to its degradation over time. In in vitro studies, it has been observed that prolonged exposure to aqueous environments can result in the hydrolysis of the acetyl groups, reducing its reactivity as a glycosyl donor. In in vivo studies, the long-term effects on cellular function are still being investigated, but initial findings suggest that it may influence glycosylation patterns and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been observed to effectively participate in glycosylation reactions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in carbohydrate metabolism and potential cytotoxicity. Threshold effects have been noted, where the compound’s impact on glycosylation and cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This compound can also influence metabolic flux by altering the glycosylation patterns of key metabolic enzymes, potentially affecting their activity and stability. Additionally, it may impact metabolite levels by modifying the glycosylation status of transporters and other proteins involved in metabolite transport .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where glycosylation reactions occur. The compound’s acetyl groups may also influence its solubility and distribution within the cellular environment. Studies have shown that it can accumulate in certain tissues, potentially affecting local glycosylation processes .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound is often directed to specific compartments or organelles involved in glycosylation, such as the Golgi apparatus and endoplasmic reticulum. The acetyl groups on the mannopyranosyl ring may also play a role in its localization by affecting its interactions with cellular membranes and transport proteins. These factors collectively determine the compound’s activity and function within different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide typically involves the acetylation of mannose followed by bromination. The process can be summarized as follows:
Acetylation: Mannose is first acetylated using acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Bromination: The acetylated mannose is then treated with hydrogen bromide in acetic acid to introduce the bromine atom at the anomeric carbon.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the anomeric carbon can be substituted with various nucleophiles, such as alcohols, amines, and thiols, to form glycosides, glycosylamines, and thioglycosides, respectively.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Glycosides: Formed by the substitution of the bromine atom with alcohols.
Glycosylamines: Formed by the substitution of the bromine atom with amines.
Thioglycosides: Formed by the substitution of the bromine atom with thiols.
Comparison with Similar Compounds
- 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl bromide
- 2,3,4,6-Tetra-o-acetyl-alpha-d-glucopyranosyl bromide
Comparison: While these compounds share similar structures, the difference lies in the sugar moiety. The mannopyranosyl, galactopyranosyl, and glucopyranosyl derivatives differ in the orientation of the hydroxyl groups on the sugar ring. This difference can influence their reactivity and the types of glycosidic bonds they form .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKUWALRRPA-DGTMBMJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454088 | |
Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13242-53-0 | |
Record name | α-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13242-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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